molecular formula C8H12O2 B1321703 Spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-87-6

Spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1321703
Key on ui cas rn: 28114-87-6
M. Wt: 140.18 g/mol
InChI Key: FUQHLUSGMOSPRQ-UHFFFAOYSA-N
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Patent
US04098823

Procedure details

Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole) was thermally decarboxylated by heating the material at 220° C for 30 min. Heating was discontinued when the evolution of carbon dioxide ceased. The mixture was cooled to yield 5.38 g of spiro[3.3]heptane-2-carboxylic acid.
Name
spiro[3.3]heptane-3,3-dicarboxylic acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[C:3](C(O)=O)(C(O)=O)[CH2:2]1.[C:14](=[O:16])=[O:15]>>[CH2:5]1[C:4]2([CH2:1][CH2:2][CH2:3]2)[CH2:7][CH:6]1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
spiro[3.3]heptane-3,3-dicarboxylic acid
Quantity
8.3 g
Type
reactant
Smiles
C1CC(C12CCC2)(C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C1C(CC12CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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